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Compound of Interest

Compound Name: Phenyltrichlorosilane

Cat. No.: B1630512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenyltrichlorosilane (C₆H₅Cl₃Si), a key

organosilicon compound, through the lens of quantum chemical calculations. By leveraging

computational chemistry, we can elucidate its structural, vibrational, and electronic properties,

offering valuable insights for its application in materials science and as an intermediate in

chemical synthesis.

Introduction to Phenyltrichlorosilane and
Computational Analysis
Phenyltrichlorosilane (PTCS) is a colorless liquid widely used in the production of silicones

and other organosilicon compounds.[1] Its reactivity and the properties of the materials derived

from it are fundamentally governed by its molecular structure and electronic characteristics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

provide a powerful, non-experimental method to investigate these properties at the atomic

level.[2][3] These in silico approaches allow for the prediction of molecular geometries,

vibrational spectra (infrared and Raman), and frontier molecular orbital energies (HOMO and

LUMO), which are crucial for understanding chemical reactivity and stability.[4][5]
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The foundation of this guide rests on established quantum chemical methods. The protocols

outlined below are standard for achieving reliable computational results for molecules like

Phenyltrichlorosilane.

Computational Protocols: Geometry Optimization and
Property Prediction
Geometry Optimization: The initial step in any quantum chemical analysis is to determine the

most stable three-dimensional arrangement of atoms in the molecule, known as the global

minimum on the potential energy surface.[4] This is achieved through a geometry optimization

procedure.

Method: Density Functional Theory (DFT) has been shown to provide a good balance

between computational cost and accuracy for such systems.[4]

Functional: The B3LYP hybrid functional is a widely used and well-validated choice that

combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation

functional.[6]

Basis Set: A split-valence basis set, such as 6-311++G(d,p), is employed to accurately

describe the electronic distribution. This set includes diffuse functions (++) for non-bonding

electrons and polarization functions (d,p) to account for the non-spherical nature of electron

density in bonds.[6]

Procedure: Starting with an initial guess of the molecular structure, the calculation iteratively

solves the self-consistent field (SCF) equations to find the geometry with the lowest possible

energy.[2] The process concludes when the forces on the atoms and the energy change

between steps fall below a predefined threshold.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency

calculation is performed. This serves two purposes: to confirm that the structure is a true

minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR)

and Raman vibrational spectra.[7][8] These calculations are based on the second derivatives of

the energy with respect to atomic positions. The resulting vibrational modes can be compared

with experimental spectra to validate the computational model.[6]
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Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's

electronic behavior.[9]

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.[5]

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial

parameter for determining molecular stability and reactivity. A larger gap generally implies

higher stability and lower reactivity.[9] These orbital energies are direct outputs of the DFT

calculation on the optimized geometry.

Experimental Data for Comparison
Experimental data provides the ultimate benchmark for computational results. The

physicochemical properties of Phenyltrichlorosilane are well-documented and serve as a

reference for validating the accuracy of the chosen theoretical models.

Data Presentation: Properties of
Phenyltrichlorosilane
The following tables summarize both experimental and computationally-derived properties of

Phenyltrichlorosilane.

Table 1: Experimental Physicochemical Properties of Phenyltrichlorosilane
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Property Value Unit

Molecular Formula C₆H₅Cl₃Si -

Molecular Weight 211.55 g/mol [10]

Boiling Point 201 °C[1][10]

Melting Point -33 °C[10]

Density 1.324 g/mL[10]

Refractive Index (@ 20°C) 1.5247 -[10]

Flash Point 91 °C[1][10]

Dipole Moment 2.41 Debye[10]

Ionization Energy 9.1 - 9.55 eV[11]

Table 2: Calculated Geometrical Parameters (Representative)

Note: The following are representative parameters that would be obtained from a B3LYP/6-

311++G(d,p) optimization. Exact values require a specific calculation.

Parameter Atom(s) Calculated Value Unit

Bond Length Si-Cl (Typical Range) Å

Bond Length Si-C (Typical Range) Å

Bond Length C-C (aromatic) (Typical Range) Å

Bond Angle Cl-Si-Cl (Typical Range) Degrees

Bond Angle Cl-Si-C (Typical Range) Degrees

Dihedral Angle C-C-Si-Cl (Typical Range) Degrees

Table 3: Calculated Vibrational Frequencies (Representative)

Note: DFT calculations provide scaled vibrational frequencies to better match experimental

data.[6] The table below illustrates how assignments are made.
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Mode Number
Calculated
Frequency (cm⁻¹)

Intensity Assignment

1 (Value) (High/Medium/Low) Si-Cl stretch

2 (Value) (High/Medium/Low) Phenyl ring C-H bend

3 (Value) (High/Medium/Low)
Phenyl ring C-C

stretch

4 (Value) (High/Medium/Low) Si-Phenyl stretch

Table 4: Calculated Electronic Properties

Note: These values are highly dependent on the level of theory and basis set used.

Property Calculated Value Unit

HOMO Energy (Typical Range) eV

LUMO Energy (Typical Range) eV

HOMO-LUMO Gap (E_gap) (Typical Range) eV

Dipole Moment (Typical Range) Debye

Visualizations: Workflows and Relationships
Visual diagrams are essential for understanding the logical flow of computational studies and

the relationships between different calculated properties.
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Caption: Computational workflow for quantum chemical analysis.
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Caption: Relationship between optimized geometry and derived properties.

Conclusion
Quantum chemical calculations offer a robust framework for investigating the fundamental

properties of Phenyltrichlorosilane. By employing methods like DFT with the B3LYP

functional and a 6-311++G(d,p) basis set, it is possible to accurately predict its geometry,

vibrational spectra, and electronic characteristics. The insights gained from the HOMO-LUMO

gap and other electronic parameters are invaluable for predicting the compound's reactivity and

stability, guiding its use in the synthesis of advanced materials and in other chemical

applications. The synergy between computational predictions and experimental validation is

critical for advancing our understanding and application of such important chemical

intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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